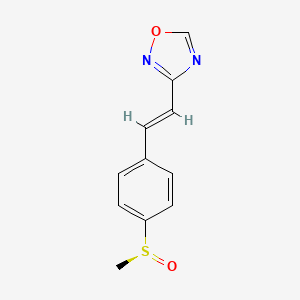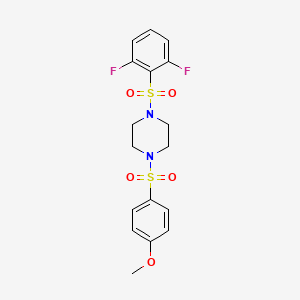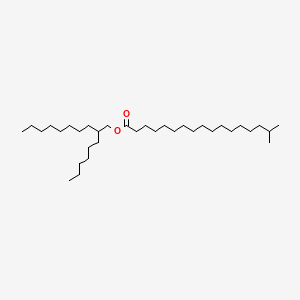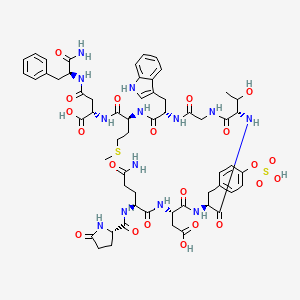
9beta-Aspartic acid ceruletide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9beta-Aspartic acid ceruletide is a decapeptide compound derived from the skin of the Australian green tree frog, Ranoidea caerulea. It is structurally similar to the natural gastrointestinal peptide hormone cholecystokinin and exhibits potent biological activities, including stimulation of smooth muscle and digestive secretions . This compound has been extensively studied for its potential therapeutic applications, particularly in the fields of pain management and gastrointestinal disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9beta-Aspartic acid ceruletide involves the sulphation of a decapeptide intermediate in an aqueous medium at a pH range of 8.5 to 12.5. This process utilizes a complex of a tertiary organic base and sulfur trioxide (B:SO3) to achieve the desired sulphation . The decapeptide intermediate has the formula H-Pyroglu-Gln-Asp-Tyr(SO3H)-Thr-Gly-Trp-Met-Asp-Phe-NH2 .
Industrial Production Methods
Industrial production of this compound typically employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the rapid and well-controlled synthesis of the peptide, ensuring high purity and yield. The process involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage to obtain the final peptide product .
Analyse Des Réactions Chimiques
Types of Reactions
9beta-Aspartic acid ceruletide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues, enhancing the stability of the peptide.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The major products formed from these reactions include modified peptides with enhanced stability, altered biological activity, or improved pharmacokinetic properties. For example, oxidation can lead to the formation of more stable disulfide-linked peptides, while substitution can introduce functional groups that enhance receptor binding .
Applications De Recherche Scientifique
9beta-Aspartic acid ceruletide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 9beta-Aspartic acid ceruletide involves its interaction with cholecystokinin (CCK) receptors, particularly the CCK2 receptor . Upon binding to these receptors, the compound stimulates the release of digestive enzymes and bile from the pancreas and gall bladder, respectively . It also promotes smooth muscle contraction, which aids in the digestive process . Additionally, this compound has been shown to upregulate intercellular adhesion molecule-1 (ICAM-1) in pancreatic acinar cells, enhancing neutrophil adhesion and promoting inflammation .
Comparaison Avec Des Composés Similaires
9beta-Aspartic acid ceruletide is similar to other decapeptides, such as cholecystokinin and caerulein. it is unique in its higher potency and stability . Other similar compounds include:
Propriétés
Numéro CAS |
81456-41-9 |
|---|---|
Formule moléculaire |
C58H73N13O21S2 |
Poids moléculaire |
1352.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C58H73N13O21S2/c1-29(72)49(71-56(85)40(23-31-12-14-33(15-13-31)92-94(89,90)91)68-55(84)42(26-48(77)78)69-52(81)37(16-18-44(59)73)66-51(80)36-17-19-45(74)63-36)57(86)62-28-47(76)65-41(24-32-27-61-35-11-7-6-10-34(32)35)54(83)67-38(20-21-93-2)53(82)70-43(58(87)88)25-46(75)64-39(50(60)79)22-30-8-4-3-5-9-30/h3-15,27,29,36-43,49,61,72H,16-26,28H2,1-2H3,(H2,59,73)(H2,60,79)(H,62,86)(H,63,74)(H,64,75)(H,65,76)(H,66,80)(H,67,83)(H,68,84)(H,69,81)(H,70,82)(H,71,85)(H,77,78)(H,87,88)(H,89,90,91)/t29?,36-,37-,38-,39-,40-,41-,42-,43-,49-/m0/s1 |
Clé InChI |
KYTQUEHTLBOPRB-CJTMXSBFSA-N |
SMILES isomérique |
CC([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O |
SMILES canonique |
CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)NC(CC3=CC=CC=C3)C(=O)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


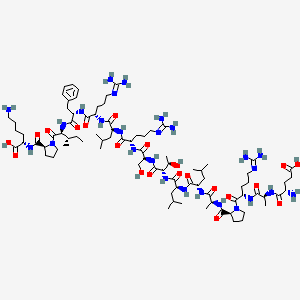
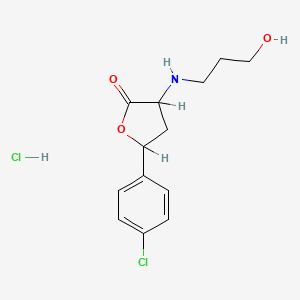
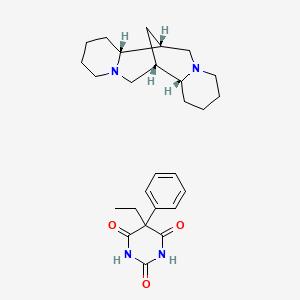
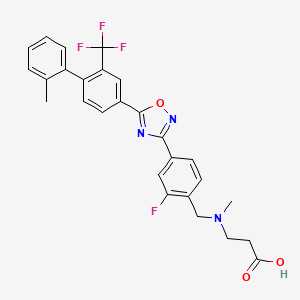
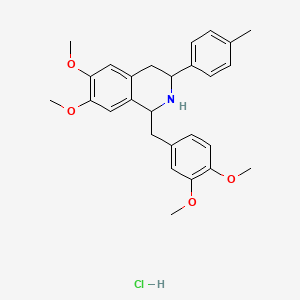
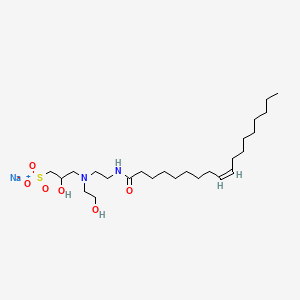
![1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one;hydrate](/img/structure/B12755005.png)
